N-cyclopropyl-2-mercapto-1,3-benzothiazole-5-carboxamide
Overview
Description
2-Mercaptobenzothiazole is an organosulfur compound with the formula C6H4(NH)SC=S . It’s a white solid used in the sulfur vulcanization of rubber .
Synthesis Analysis
The compound has been produced by many methods. The industrial route entails the high temperature reaction of aniline and carbon disulfide in the presence of sulfur . The traditional route is the reaction of 2-aminothiophenol and carbon disulfide .Molecular Structure Analysis
The molecule is planar with a C=S double bond . It exists as a thione/dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .Chemical Reactions Analysis
The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole .Physical and Chemical Properties Analysis
2-Mercaptobenzothiazole has a molar mass of 167.24 g·mol−1 and appears as a white solid . Its melting point ranges from 177–181 °C .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Biological Activities : Benzothiazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents and antitumor agents. For instance, benzothiazole derivatives exhibited significant antimicrobial activity against various bacterial and fungal species, showing promise as new antibiotic and antibacterial drugs (Ahmed, 2007). Similarly, some derivatives have been studied for their antitumor properties, with specific focus on their ability to inhibit the growth of human tumor cells in vitro (Ostapiuk, Frolov, & Matiychuk, 2017).
Antimicrobial and Antitumor Applications
- Antimicrobial and Antitumor Potential : A novel series of Schiff bases of benzothiazole derivatives were synthesized and showed potent antimicrobial activity, highlighting their potential as antimicrobial agents. This underlines the chemical's role in the development of new therapeutic agents (Soni, Ranawat, Sharma, Bhandari, & Sharma, 2010).
Chemical Synthesis and Characterization
- Chemical Synthesis and Reactivity : The chemical properties and reactivity of benzothiazole and its derivatives have been explored for the synthesis of various compounds. For example, the synthesis of new organotin(IV) complexes with heterocyclic thioamides shows the compound's utility in forming complexes with potential biological activities (Xanthopoulou et al., 2008).
Herbicidal and Enzymatic Activity
- Herbicidal Activity : Derivatives of benzothiazole have been designed and synthesized for their herbicidal activity, indicating the compound's application in agricultural sciences. For instance, certain derivatives demonstrated significant inhibition against weed species, offering a new avenue for herbicide development (Sun, Ji, Wei, & Ji, 2020).
Mechanistic Insights
- Mechanistic Studies : Research on benzothiazole derivatives also provides mechanistic insights into their biological and chemical behavior. For example, the synthesis and structural characterization of gold complexes with thioamides have contributed to understanding the mechanistic aspects of these complexes' formation and their potential cytotoxicity against cancer cells (Kouroulis et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N-cyclopropyl-2-sulfanylidene-3H-1,3-benzothiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c14-10(12-7-2-3-7)6-1-4-9-8(5-6)13-11(15)16-9/h1,4-5,7H,2-3H2,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWYOJZQOZFCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)SC(=S)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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